Urolithin M6 is primarily sourced from dietary ellagitannins. Upon consumption of ellagic acid-rich foods, specific gut bacteria metabolize these compounds into various urolithins, including Urolithin M6. The microbial activity in the intestine is essential for this transformation, highlighting the importance of gut health in the bioavailability of this compound .
The synthesis of Urolithin M6 has been achieved through a multi-step chemical process. The initial approach involved the rational design to simplify the pharmacophore of galloflavin into a more soluble and synthetically accessible scaffold. The synthetic pathway developed consists of five steps utilizing readily available starting materials .
Key steps in the synthesis include:
These methods have been optimized for reaction time and yield, demonstrating an efficient route to produce Urolithin M6 for further biological testing and potential therapeutic applications .
The molecular formula of Urolithin M6 is C15H10O7. Its structure features a fused ring system typical of urolithins, with specific hydroxyl groups contributing to its biological activity. The arrangement of hydroxyl groups at positions 3, 8, 9, and 10 is crucial for its interaction with biological targets .
Urolithin M6 participates in various chemical reactions typical of phenolic compounds. It can undergo oxidation-reduction reactions due to its hydroxyl groups and can also participate in esterification and etherification reactions under appropriate conditions.
The synthesis pathway has been documented to involve careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to monitor the progress and confirm the identity of Urolithin M6 during synthesis .
The mechanism by which Urolithin M6 exerts its effects is primarily through inhibition of lactate dehydrogenase A (LDH-A). By inhibiting this enzyme, Urolithin M6 disrupts the glycolytic pathway that cancer cells rely on for energy production. This inhibition leads to reduced lactate production and can potentially hinder tumor growth .
Preliminary biological assays have shown that Urolithin M6 mimics the behavior of galloflavin in inhibiting LDH-A activity, confirming its potential as a therapeutic agent against cancer metabolism .
Relevant analyses using HPLC have established parameters for quantifying Urolithin M6 in biological samples, aiding in understanding its pharmacokinetics .
Urolithin M6 has several promising applications within scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4